molecular formula C23H26N3+ B15471240 Cationic Red 14 CAS No. 47474-85-1

Cationic Red 14

Cat. No.: B15471240
CAS No.: 47474-85-1
M. Wt: 344.5 g/mol
InChI Key: JUTWSMKHSDVLSS-UHFFFAOYSA-N
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Description

Cationic Red 14, also known as Basic Red 14, is a cationic (basic) dye with the CAS Number 12217-48-0. Its molecular formula is C23H26ClN3, and it appears as a dark red, easily water-soluble powder that produces a bright red color in an aqueous solution, with an absorption maximum typically between 510 nm and 520 nm . In industrial and materials science research, this compound is primarily investigated for dyeing acrylic fibers, modified polyesters, and cellulose acetate fibers . It exhibits good leveling performance and is stable in dye baths with a pH range of 2 to 6, making it a subject of study for optimizing dyeing processes and fabric properties . Its mechanism of action involves the positive charge of the dye cation forming a strong salt bond with the negative groups on the synthetic fiber, resulting in high color fastness . A significant application in forensic and analytical research is its use in developing latent fingerprints and biological traces on non-fluorescent, multicolored surfaces . When used in this capacity, often mixed with other dyes like Basic Yellow 40, it fluoresces under green light (around 530 nm excitation) and is visualized using a filter above 590 nm, allowing researchers to enhance the recovery of forensic evidence . Furthermore, this compound serves as a model compound in environmental science studies focused on wastewater treatment. Research explores its removal from aqueous solutions using novel adsorbents like activated carbon from agricultural waste, examining isotherm and kinetic models to understand and optimize the adsorption process . This product is intended for research use only and is not for personal or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

47474-85-1

Molecular Formula

C23H26N3+

Molecular Weight

344.5 g/mol

IUPAC Name

3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile

InChI

InChI=1S/C23H26N3/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24/h5-6,8-15H,7,17H2,1-4H3/q+1

InChI Key

JUTWSMKHSDVLSS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C

Origin of Product

United States

Interfacial and Solution Phase Interaction Dynamics of Cationic Red 14

Adsorption Mechanisms of Cationic Red 14 on Diverse Substrate Materials

The adsorption of this compound onto different materials is influenced by factors such as the chemical nature of the adsorbent's surface, the solution's pH, temperature, and the initial dye concentration. The positively charged chromophore of the dye facilitates strong electrostatic interactions with negatively charged substrates. Functional groups like carbonyl (C=O) and hydroxyl (-OH) on the surface of adsorbents can enhance the uptake of cationic dyes through electrostatic attraction and hydrogen bonding.

Thermodynamic models are essential for elucidating the nature of the adsorption process, providing insights into the spontaneity, heat changes, and randomness of the interaction between this compound and adsorbent surfaces. Studies have shown that the adsorption of this compound can be spontaneous and endothermic, indicating that the process is favorable and driven by an increase in entropy at the solid-solution interface. researchgate.netfkit.hrresearchgate.net

The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. scielo.bracs.org This model is frequently applied to describe the adsorption of this compound, suggesting that once a dye molecule occupies a site, no further adsorption can occur at that location. scielo.br

The Langmuir model is mathematically expressed as:

Ce/qe = 1/(KLqm) + Ce/qm

Where:

Ce is the equilibrium concentration of the dye in the solution (mg/L).

qe is the amount of dye adsorbed per unit mass of adsorbent at equilibrium (mg/g).

qm is the maximum monolayer adsorption capacity (mg/g). scielo.br

KL is the Langmuir constant related to the energy of adsorption (L/mg). scielo.br

The applicability of the Langmuir model often indicates a chemical adsorption process. researchgate.net For instance, the adsorption of this compound onto graphene and activated carbon derived from cherry wood waste has been shown to align well with the Langmuir isotherm. fkit.hr The maximum adsorption capacity (qm) is a key parameter derived from this model, and for modified rice husk charcoal, a value of 4.008 mg/g has been reported. researchgate.net In another study using copper oxide nanoparticles, the adsorption of this compound also fitted the Langmuir model well. bohrium.com Similarly, studies on diatomite tailings and diatomite concentrate have shown that the Langmuir isotherm effectively describes the adsorption of Cationic Red X-GRL (a variant of this compound), indicating monolayer adsorption. researchgate.netjournalssystem.combibliotekanauki.pl

A dimensionless separation factor, RL, can also be calculated from the Langmuir isotherm to determine the favorability of the adsorption process. An RL value between 0 and 1 indicates favorable adsorption.

Table 1: Langmuir Isotherm Parameters for this compound Adsorption on Various Adsorbents

Adsorbentqm (mg/g)KL (L/mg)R2Reference
Modified Rice Husk Charcoal (MRHCH)4.008-- researchgate.net
Graphene238.10 (at 333 K)-- researchgate.net
Diatomite Concentrate (DC)20.96->0.99 journalssystem.com

The Freundlich isotherm model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scielo.bracs.orgmdpi.com It suggests multilayer adsorption with interaction between adsorbed molecules. scielo.brmdpi.com

The linear form of the Freundlich equation is:

ln qe = ln KF + (1/n) ln Ce

Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

Ce is the equilibrium concentration of the dye (mg/L).

KF is the Freundlich constant related to the adsorption capacity (L/g). mdpi.com

n is the adsorption intensity or a measure of the favorability of adsorption. mdpi.com

A value of n greater than 1 indicates favorable adsorption. tandfonline.com The Freundlich model has been found to reasonably correlate with the experimental data for the adsorption of some cationic dyes, such as Basic Red 18 on montmorillonite (B579905). gnest.org

Table 2: Freundlich Isotherm Parameters for Cationic Dye Adsorption

AdsorbentDyeKF (L/g)nR2Reference
Red ClayMalachite Green1.582 (at 298 K)0.968 (at 298 K)0.751 (at 298 K) dergipark.org.tr
MontmorilloniteBasic Red 18--- gnest.org

The Temkin isotherm model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.brmdpi.com The adsorption is characterized by a uniform distribution of binding energies up to a maximum. scielo.br

The Temkin isotherm is expressed as:

qe = (RT/bT) ln(ATCe)

Where:

AT is the Temkin isotherm equilibrium binding constant (L/g).

bT is the Temkin constant related to the heat of adsorption (J/mol).

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

Studies have shown that the Temkin isotherm can provide the best fit for the adsorption of this compound on certain adsorbents, such as those derived from rice husk. researchgate.net Other models like the Dubinin-Radushkevich, Sips, and Redlich-Peterson isotherms are also used to analyze adsorption data, with the latter two often providing good fits for cationic dye adsorption on various biomaterials. mdpi.com The Redlich-Peterson model is a versatile three-parameter isotherm that can be applied to both homogeneous and heterogeneous systems. scielo.bracs.org

Table 3: Temkin Isotherm Parameters for Cationic Dye Adsorption on Red Clay at Different Temperatures

Temperature (K)AT (L/g)bT (J/mol)R2
2981.58990.370.805
3131.81775.190.825
3331.45281.420.722

Data adapted from a study on Malachite Green adsorption. dergipark.org.tr

Kinetic models are employed to investigate the rate of the adsorption process and to understand the mechanism of solute uptake. The rate of adsorption is a critical factor for designing efficient adsorption systems.

The pseudo-first-order kinetic model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of liquid-phase adsorption. nih.gov It assumes that the rate of change of solute uptake with time is directly proportional to the difference in the saturation concentration and the amount of solid uptake with time. nih.gov

The linear form of the pseudo-first-order model is:

ln(qe - qt) = ln qe - k1t

Where:

qe is the amount of dye adsorbed at equilibrium (mg/g).

qt is the amount of dye adsorbed at time t (mg/g).

k1 is the rate constant of the pseudo-first-order adsorption (min-1). nih.gov

While the pseudo-first-order model is frequently tested, studies on this compound and other cationic dyes often find that the pseudo-second-order model provides a better fit to the experimental data, suggesting that chemisorption is the rate-limiting step. researchgate.netfkit.hrbohrium.commdpi.comsciencepublishinggroup.com For example, the adsorption kinetics of this compound on modified rice husk charcoal and graphene were best described by the pseudo-second-order model. researchgate.netfkit.hr However, in some cases, such as the adsorption of certain dyes onto ZIF-8@GO composites, the pseudo-first-order model has been shown to fit the data well. researchgate.net

Table 4: Pseudo-First-Order Kinetic Parameters for Dye Adsorption

AdsorbentDyeqe,exp (mg/g)qe,cal (mg/g)k1 (min-1)R2Reference
Cyanoguanidine-modified chitosanCongo Red (pH 4)555.33520.830.0160.989 nih.gov
Cyanoguanidine-modified chitosanCongo Red (pH 7)416.33384.620.0140.970 nih.gov
Cyanoguanidine-modified chitosanCongo Red (pH 9)312.33277.780.0120.958 nih.gov

Kinetic Studies of this compound Adsorption

Pseudo-Second-Order Kinetic Model Application and Chemisorption Interpretation

The pseudo-second-order kinetic model is frequently employed to describe the adsorption dynamics of this compound (also known as Basic Red 14) onto various adsorbents. researchgate.netmdpi.com This model assumes that the rate-limiting step is chemical sorption, or chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov The adherence of experimental data to this model is a strong indicator that the adsorption process is dominated by chemical interactions. researchgate.netnih.gov

Studies across various adsorbents, including modified rice husk and coconut shell charcoal, have demonstrated that the pseudo-second-order model provides the best fit for the kinetic data of this compound adsorption. researchgate.netmatec-conferences.org This is typically confirmed by high correlation coefficient (R²) values, often approaching unity, and a close agreement between the experimentally determined equilibrium adsorption capacity (q_e) and the calculated values from the model. nih.gov The model's successful application suggests that the adsorption of this compound involves the formation of a chemical bond between the dye molecules and the active sites on the adsorbent surface. mdpi.comnih.gov The rate of adsorption is therefore proportional to the square of the number of unoccupied sites.

The linear form of the pseudo-second-order equation is often used for analysis. The initial adsorption rate, h (mg/g·min), which can be determined from the model's parameters, is a key indicator of the initial speed of the adsorption process.

Table 1: Pseudo-Second-Order Kinetic Model Parameters for Cationic Dye Adsorption

Intraparticle Diffusion and Mass Transfer Limitations

Film or external diffusion : Movement of the dye molecules from the bulk solution to the external surface of the adsorbent. researchgate.netiwaponline.com

Intraparticle or pore diffusion : Diffusion of the dye molecules from the surface into the pores of the adsorbent. researchgate.netiwaponline.com

Adsorption : The final attachment of the dye molecules to the active sites on the interior surface of the adsorbent.

A plot of the amount of dye adsorbed at time t (q_t) versus the square root of time (t^0.5) is used to assess the role of intraparticle diffusion. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. iwaponline.com However, for the adsorption of this compound and similar dyes, the plots often show multiple linear regions, indicating that the adsorption process is complex and not controlled by a single mechanism. researchgate.net

Influence of Environmental Parameters on this compound Adsorption Equilibrium and Rate

Effect of Solution pH on this compound Uptake

The pH of the aqueous solution is a critical parameter influencing the adsorption of this compound, as it affects both the surface charge of the adsorbent and the ionization of the dye molecule. matec-conferences.orgimist.ma For cationic dyes like this compound, which carry a positive charge, adsorption is generally favored at higher pH values. matec-conferences.orgmdpi.com

At low pH, the adsorbent surface tends to be positively charged due to the protonation of functional groups. imist.ma This creates electrostatic repulsion between the positively charged adsorbent surface and the cationic dye molecules, leading to a decrease in adsorption capacity. matec-conferences.orgbalikesir.edu.tr As the pH of the solution increases, the adsorbent surface becomes more negatively charged due to the deprotonation of acidic functional groups (like carboxyl and hydroxyl groups). imist.mamdpi.com This enhanced negative surface charge promotes electrostatic attraction with the positively charged this compound molecules, resulting in a significant increase in dye uptake. matec-conferences.orgbalikesir.edu.tr

For instance, studies using coconut shell charcoal to adsorb Basic Red 14 found that the maximum removal occurred at a pH of 11. matec-conferences.org The removal percentage was significantly lower at acidic pH levels (pH 2) compared to neutral (pH 7) and basic conditions. matec-conferences.org The point of zero charge (pH_pzc) of the adsorbent is a key factor; at a solution pH above the pH_pzc, the surface is negatively charged, favoring cationic dye adsorption, while at a pH below the pH_pzc, the surface is positive, hindering it. imist.ma

Role of Initial this compound Concentration and Adsorbent Dosage

Initial Concentration: The initial concentration of this compound in the solution acts as a significant driving force for the adsorption process. balikesir.edu.trnoveltyjournals.com An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (q_e). mdpi.comnoveltyjournals.com This is because a higher concentration gradient provides the necessary force to overcome mass transfer resistances between the aqueous solution and the solid adsorbent surface, leading to more frequent collisions between dye molecules and active sites. iwaponline.comiwaponline.com However, while the adsorption capacity (mg/g) increases, the percentage of dye removal may decrease at higher initial concentrations because the available adsorption sites become saturated. noveltyjournals.com

Adsorbent Dosage: The adsorbent dosage is another crucial parameter that affects the removal efficiency of this compound. mdpi.comuobaghdad.edu.iq Increasing the adsorbent dosage generally leads to a higher percentage of dye removal. uobaghdad.edu.iqchemmethod.com This is attributed to the increased surface area and the greater number of available adsorption sites for a fixed initial dye concentration. uobaghdad.edu.iqscirp.org However, the amount of dye adsorbed per unit mass of adsorbent (q_e) often decreases as the adsorbent dose increases. balikesir.edu.tr This is due to the fact that with a higher dosage, many adsorption sites remain unsaturated during the process, leading to a lower utilization of the adsorbent's full capacity. balikesir.edu.tr Therefore, an optimum adsorbent dosage is often sought to achieve high removal efficiency while maximizing the adsorption capacity.

Impact of Contact Time and Temperature on Adsorption Dynamics

Contact Time: The adsorption of this compound is a time-dependent process. mdpi.comuobaghdad.edu.iq Initially, the rate of adsorption is rapid, which is attributed to the abundance of vacant active sites on the adsorbent's surface. iwaponline.com As the process continues, these sites become progressively occupied, leading to a decrease in the adsorption rate until it eventually reaches a state of equilibrium. iwaponline.commdpi.com At this equilibrium point, the rate of dye molecules being adsorbed onto the surface is equal to the rate of desorption, and no further significant uptake occurs. The time required to reach this equilibrium depends on various factors, including the initial dye concentration, temperature, and adsorbent characteristics. For many systems involving cationic dyes, equilibrium is often achieved within a range of 30 to 120 minutes. matec-conferences.orgmdpi.com

Temperature: Temperature influences the adsorption of this compound by affecting the mobility of dye molecules and the nature of the adsorption process. noveltyjournals.comscirp.org In many cases, the adsorption of cationic dyes is found to be an endothermic process, meaning that an increase in temperature leads to an increase in adsorption capacity. researchgate.netnoveltyjournals.com This can be explained by several factors: an increased rate of diffusion of dye molecules across the boundary layer and into the pores of the adsorbent, and a potential swelling of the adsorbent's internal structure, which may allow larger dye molecules to penetrate further. noveltyjournals.comscirp.org Thermodynamic studies, which calculate parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are used to confirm the spontaneous and endothermic or exothermic nature of the adsorption. A positive ΔH° value confirms the endothermic nature of the process. imist.ma

Investigations into Ionic Strength Effects on this compound Adsorption

The ionic strength of the wastewater, often determined by the concentration of dissolved salts like Sodium Chloride (NaCl), can significantly impact the adsorption of this compound. mdpi.comnih.gov The effect of ionic strength is complex and can either enhance or inhibit dye uptake depending on the specific adsorbent and dye system.

In many cases, an increase in ionic strength leads to a decrease in the adsorption capacity for cationic dyes. mdpi.comuobaghdad.edu.iq This is often explained by a competitive effect, where the cations from the dissolved salt (e.g., Na⁺) compete with the positively charged this compound molecules for the same negatively charged active sites on the adsorbent surface. uobaghdad.edu.iqnih.gov Given that ions like Na⁺ are typically smaller and have higher mobility than the larger dye molecules, they can more effectively screen the active sites, thus hindering dye adsorption. nih.gov This phenomenon is sometimes referred to as a "screening effect," where the salt ions form a shield around the charged surface sites, reducing the electrostatic attraction between the adsorbent and the dye.

Conversely, in some systems, an increase in ionic strength has been observed to increase adsorption. researchgate.net This might be attributed to a phenomenon where the salt ions reduce the repulsion between adsorbed dye molecules on the surface, allowing for greater packing density. Additionally, the salt can increase the aggregation of dye molecules in the solution, which might alter the adsorption mechanism. The specific impact of ionic strength is therefore dependent on the balance between competitive adsorption, screening effects, and changes in the solution chemistry.

Table 2: Summary of Environmental Parameter Effects on this compound Adsorption

Characterization of Adsorbent-Cationic Red 14 Interfaces

The adsorption of this compound onto a solid surface is a complex process governed by the physicochemical properties of both the dye molecule and the adsorbent material. A suite of analytical techniques is employed to probe the resulting interface, providing critical insights into the adsorption mechanism. These characterization methods evaluate changes in the adsorbent's morphology, surface chemistry, porosity, and structure following interaction with the dye.

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography of an adsorbent before and after dye uptake. This analysis reveals the physical changes that occur as this compound molecules accumulate on the material's surface.

SEM images of adsorbents like activated carbon prior to adsorption typically show a rough, porous, and heterogeneous surface structure, which provides a large surface area for dye interaction. researchgate.net After the adsorption of this compound, the morphology undergoes a distinct transformation. The once sharp and defined surfaces of the adsorbent often become coated and appear smoother, indicating that the dye molecules have successfully occupied the available pores and surface sites. researchgate.net Studies on other cationic dyes have shown similar phenomena, where porous and fibrous structures become filled in and covered by the dye molecules post-adsorption, confirming the material's capacity to sequester the dye. tandfonline.commdpi.com This visual confirmation is crucial for validating the effectiveness of an adsorbent material.

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the specific functional groups on the adsorbent's surface that are involved in the binding of this compound. wikipedia.org By comparing the FTIR spectra of the adsorbent before and after dye interaction, researchers can pinpoint which chemical moieties act as active sites for adsorption. chemmethod.com

In studies involving Cationic Red X-GRL (an alternative name for this compound) and diatomite adsorbents, FTIR analysis has been particularly revealing. journalssystem.com The spectra of diatomite after adsorption show notable shifts in specific bands compared to the pure material. For instance, the stretching vibrations associated with adsorbed water and Si-O-Si groups, as well as bending vibrations of Si-OH, are all affected by the presence of the dye. journalssystem.com These shifts suggest that the dye's adsorption is driven by physical interactions, such as electrostatic attraction and van der Waals forces, between the dye molecules and the silica-based surface of the diatomite. journalssystem.com The main driving forces for the physical adsorption of Cationic Red X-GRL on diatomite were identified as electrostatic attraction and Van der Waals forces. journalssystem.com

The involvement of various functional groups is a common theme in dye adsorption. For many biosorbents, groups such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) are instrumental in the adsorption process, often through electrostatic interactions or hydrogen bonding. tandfonline.comtuengr.com

Table 1: Representative FTIR Band Shifts Observed After Adsorption of Cationic Dyes
Functional GroupTypical Wavenumber (cm⁻¹)Observation After AdsorptionInterpretation
O-H stretch (hydroxyls, phenols)~3400Broadening or shift in peakInvolvement of hydroxyl groups in hydrogen bonding with dye molecules. journalssystem.comresearchgate.net
C=O stretch (carboxyl, amide)~1650-1750Shift to lower or higher wavenumberInteraction of carbonyl groups with the cationic dye. tuengr.com
N-H bend (amines)~1620Change in intensity or positionParticipation of amine groups in the adsorption mechanism. tuengr.com
Si-O-Si stretch~1100Peak shiftInteraction with silica-based surfaces, as seen with diatomite. journalssystem.com

The efficacy of an adsorbent is heavily dependent on its textural properties, specifically its specific surface area and pore structure. The Brunauer–Emmett–Teller (BET) method is used to determine the specific surface area by measuring the physical adsorption of nitrogen gas on the material's surface. techscience.comnih.gov The Barrett-Joyner-Halenda (BJH) method, applied to the nitrogen adsorption-desorption data, provides the pore size distribution, which indicates whether a material is microporous, mesoporous, or macroporous. nih.govdergipark.org.tr

For the removal of cationic dyes, adsorbents with high specific surface areas and well-developed mesoporous structures are generally preferred, as they offer more active sites and better accessibility for the relatively large dye molecules. nih.govdergipark.org.tr The nitrogen adsorption-desorption isotherms for such materials often classify as Type IV, which is characteristic of mesoporous solids. nih.gov While specific data for this compound is limited, analysis of various adsorbents used for other cationic dyes highlights the importance of these parameters. For example, materials like activated carbons, geopolymers, and cellulose-based adsorbents exhibit a wide range of surface areas, all proving effective for cationic dye removal. techscience.comnih.govscielo.brnsf.gov

Table 2: Textural Properties of Various Adsorbents Used for Cationic Dye Removal
Adsorbent MaterialTarget Cationic DyeBET Surface Area (m²/g)Pore CharacteristicsReference
Cellulose (B213188) from Opuntia ficus-indicaNeutral Red12.4Not specified techscience.com
ZnO-NR@PC CompositeMethylene (B1212753) Blue & Crystal Violet19.12Mesoporous, Type IV Isotherm nih.gov
Natural Clayey MaterialNeutral Red37.1Mesoporous (BJH diameter ~21 nm) dergipark.org.tr
Rice Husk Ash (RHA)Methylene Blue157.2High pore volume scielo.br
Rice Husk Biochar (BC)Methylene Blue215.5High pore volume scielo.br

X-ray Diffraction (XRD) analysis is performed to investigate the crystalline structure of the adsorbent material and to determine if the adsorption process induces any changes in its phase or crystallinity. tandfonline.comnsf.gov For many adsorbents, particularly those that are amorphous or semi-crystalline, the XRD pattern provides a fingerprint of their bulk structure.

In the case of diatomite used for the adsorption of Cationic Red X-GRL, XRD analysis revealed that the material is primarily composed of amorphous opal, with minor crystalline impurities like quartz. journalssystem.com Often, the XRD patterns of an adsorbent before and after dye uptake show no significant changes. This indicates that the adsorption is a surface phenomenon that does not alter the fundamental crystal lattice of the adsorbent. chemmethod.com The dye molecules bind to the surface or within the pores without causing a structural reordering of the bulk material. However, in studies with other materials like alginate-montmorillonite composites, XRD has shown changes in the basal spacing of the clay layers upon adsorption of cationic molecules, indicating that the adsorbate molecules have intercalated into the clay structure.

The interaction between a cationic dye and an adsorbent is strongly influenced by the electrostatic forces at the solid-liquid interface. Zeta potential measurements are crucial for quantifying the surface charge of the adsorbent particles in suspension at a given pH. rsc.orgsci-hub.se

For the adsorption of a positively charged molecule like this compound, an adsorbent with a negative surface charge is highly desirable, as it promotes strong electrostatic attraction. nih.gov Many adsorbent materials, such as clays (B1170129), silica (B1680970), and various forms of biomass, naturally possess a negative surface charge in neutral or basic solutions. scielo.brrsc.org The pH at which the surface charge is zero is known as the point of zero charge (pzc). rsc.org At a solution pH above the pzc, the adsorbent surface is negatively charged, favoring the uptake of cations. tandfonline.com Conversely, at a pH below the pzc, the surface is positively charged, which can lead to electrostatic repulsion and reduced adsorption of cationic dyes.

The adsorption of the cationic dye itself can alter the electrokinetic properties of the interface. As the positively charged dye molecules accumulate on the negative surface, they can neutralize the charge, leading to an increase in the zeta potential and a shift in the isoelectric point (the pH at which the zeta potential is zero) towards higher pH values. mdpi.com This phenomenon provides direct evidence of the dye's presence in the electrical double layer at the adsorbent surface. mdpi.com

Table 3: Zeta Potential of Adsorbents and Implications for Cationic Dye Adsorption
Adsorbent MaterialZeta Potential (mV)ConditionImplication for Cationic Dye AdsorptionReference
UiO-66-NH₂-4.91Aqueous solutionNegative potential promotes electrostatic attraction with cationic dyes. sci-hub.se
UiO-66-3.65Aqueous solutionLess negative potential compared to NH₂-functionalized version, but still favorable. sci-hub.se
C/SiO₂ CompositeIncreasesAfter adsorption of Basic Red 46Adsorption of cationic dye neutralizes negative surface sites and increases overall surface charge. mdpi.com
Cellulose from Prickly PearNegativeAcross all tested pH valuesPersistent negative charge promotes adsorption of positively charged dye molecules. techscience.com
X-ray Diffraction (XRD) for Adsorbent Structural Changes

Molecular Complexation and Association of this compound

Beyond surface adsorption, this compound can participate in various forms of molecular complexation and association in the solution phase. These interactions are governed by a combination of non-covalent forces, including electrostatic interactions, hydrophobic effects, hydrogen bonding, and van der Waals forces. nankai.edu.cnscielo.br

The cationic nature of the dye facilitates strong electrostatic interactions with anionic species. This is the basis for the formation of dye-surfactant complexes with anionic surfactants or association with negatively charged polymers and biomolecules like proteins. scielo.brnih.gov The binding process is often cooperative; initial electrostatic attraction can bring the molecules close enough for weaker, short-range hydrophobic interactions between the nonpolar parts of the dye and the complexing agent to take effect. scielo.br

Studies on similar dye systems show that complexation can be driven by favorable enthalpic changes, attributed to the strong intermolecular host-guest interactions. nankai.edu.cn For example, the interaction of dye molecules with molecular receptors like calixarenes can involve electrostatic attraction between the dye's cationic group and anionic sulfonate groups on the receptor, supplemented by hydrogen bonding. nankai.edu.cn

Furthermore, like many azo dyes, this compound can exhibit self-association or aggregation in aqueous solutions, particularly at higher concentrations. acs.org This process, driven primarily by hydrophobic interactions seeking to minimize the contact between the dye's aromatic structure and water, can lead to the formation of dimers and higher-order aggregates. Such associations can significantly affect the dye's properties, including its light absorption characteristics and its availability for adsorption or complexation. acs.org The stability and nature of these complexes and associations are highly dependent on factors such as concentration, pH, ionic strength, and the presence of other molecules in the solution.

Compound Index

Compound Name
2,4-D
Acid Red 14
Acridine Red
Alginate
Basic Red 46
Benzalkonium chloride
Calixarene
This compound
Cationic Red X-GRL
Cellulose
Congo Red
Crystal Violet
Metsulfuron methyl
Methylene Blue
Montmorillonite
Neutral Red
Nitrogen
Paraquat
Quartz
Silica
Tetradecyllbenzyldimethylammonium chloride
Zinc Oxide

Interaction with Surfactant Systems (Anionic, Nonionic, Cationic)

The interaction between this compound, a positively charged dye, and surfactants is highly dependent on the nature of the surfactant's head group. Surfactants are amphiphilic molecules used in dyeing processes as levelling, dispersing, and wetting agents. researchgate.net They can form complexes with ionic dyes or be adsorbed onto fibers. researchgate.net The primary forces driving these interactions are electrostatic and hydrophobic in nature. researchgate.netasianpubs.org

Anionic Surfactants: Due to their opposite charges, this compound and anionic surfactants exhibit strong electrostatic attraction. This interaction can lead to the formation of ion pairs or dye-surfactant complexes even at concentrations well below the surfactant's critical micelle concentration (CMC). psu.edusci-hub.se These interactions are thermodynamically spontaneous, driven by both enthalpy and entropy. sci-hub.se The primary forces at play are the electrostatic attraction between the cationic dye and the anionic surfactant head groups, complemented by hydrophobic interactions. psu.educonscientiabeam.com

Nonionic Surfactants: In the absence of electrostatic attraction, the interaction between this compound and nonionic surfactants is primarily governed by hydrophobic forces. srce.hr Below the CMC, these interactions are generally less pronounced. srce.hr However, above the CMC, the dye can be solubilized within the hydrophobic core of the nonionic micelles. srce.hrnih.gov The extent of interaction depends on the hydrophilicity of both the dye and the surfactant. srce.hr

Cationic Surfactants: The interaction between this compound and cationic surfactants is dominated by electrostatic repulsion between their positively charged head groups. psu.edugrafiati.com Despite this repulsion, hydrophobic interactions can still facilitate the solubilization of the dye within the surfactant micelles, particularly at concentrations above the CMC. nih.gov Studies on other cationic dyes with cationic surfactants have noted changes in fluorescence properties even below the CMC, which is attributed to dynamic quenching by the surfactant's free counterions. psu.edu

UV-visible spectrophotometry is a primary technique for characterizing the formation of dye-surfactant complexes in solution. researchgate.netasianpubs.org The formation of these complexes leads to distinct changes in the dye's absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) and a change in molar absorptivity. scispace.com

The nature of the spectral shift provides insight into the type of interaction:

A bathochromic shift (red shift) to a longer wavelength often indicates the transfer of the dye molecule from the aqueous environment to the more nonpolar, hydrophobic interior of a surfactant micelle. nih.gov This is commonly observed when this compound is solubilized in nonionic or cationic surfactant micelles and can also occur with anionic surfactants due to strong electrostatic interactions leading to complex formation. nih.govmdpi.com

A hypsochromic shift (blue shift) to a shorter wavelength is typically associated with the formation of dye aggregates, such as H-aggregates. acs.org

The addition of surfactants can significantly alter the dye's spectrum. For instance, the interaction between an anionic dye and a cationic surfactant can cause the splitting of the dye's characteristic absorption band, signaling complex formation. sci-hub.se Similarly, studies involving cresol (B1669610) red and the cationic surfactant cetylpyridinium (B1207926) bromide (CPB) showed the formation of an ion-pair complex in the pre-micellar region, which then breaks up as the dye is solubilized into micelles above the CMC. scienceopen.com

Expected Spectrophotometric Shifts for this compound with Various Surfactants
Surfactant TypePrimary InteractionExpected Spectral ChangeAssociated Phenomenon
AnionicElectrostatic Attraction & HydrophobicBathochromic Shift (Red Shift)Ion-Pair/Complex Formation, Micellar Solubilization sci-hub.senih.gov
NonionicHydrophobicBathochromic Shift (Red Shift)Micellar Solubilization srce.hr
CationicElectrostatic Repulsion & HydrophobicBathochromic Shift (Red Shift)Micellar Solubilization (above CMC) nih.gov

Potentiometry, particularly using surfactant-selective electrodes, is a powerful method for directly determining the thermodynamic parameters of dye-surfactant interactions. researchgate.netscielo.br This technique allows for the measurement of free surfactant monomer concentration in solution, from which the binding affinity and complex formation constants can be calculated. scielo.br

Studies on oppositely charged systems, such as the anionic dye Acid Red 14 (AR14) with the cationic surfactant tetradecyltrimethylammonium bromide (TTAB), provide a model for the quantitative analysis applicable to this compound and anionic surfactants. researchgate.netscielo.br In such systems, the electromotive force (EMF) measurements deviate from the linear Nernstian response in the presence of the dye, indicating that complex formation is taking place. researchgate.netscielo.br From these data, the dye-surfactant complex formation constant (K₁) and the standard free energy change (ΔG₁°) can be derived. researchgate.netscielo.br A negative ΔG₁° value indicates that the complex formation is a spontaneous process. sci-hub.sescielo.br

Research has shown that both electrostatic attraction and hydrophobic interactions are crucial for the formation of complexes between oppositely charged dyes and surfactants. researchgate.netscielo.br The binding affinity is also influenced by the hydrophobicity of the dye molecule. researchgate.net

Thermodynamic Data for the Interaction of Anionic Dye Acid Red 14 (AR14) with Cationic Surfactant TTAB at 25°C (Illustrative Example for an Oppositely Charged System)
Dye Concentration (mol L⁻¹)Complex Formation Constant (K₁) (L mol⁻¹)Standard Free Energy Change (ΔG₁°) (kJ mol⁻¹)
1×10⁻⁴6.03 × 10⁴-27.28
5×10⁻⁴6.46 × 10⁴-27.46
1×10⁻³6.76 × 10⁴-27.57
Data sourced from a potentiometric study on the TTAB/AR14 system. researchgate.net

The interaction between this compound and oppositely charged (anionic) surfactants often begins at concentrations far below the surfactant's critical micelle concentration (CMC). acs.org This initial interaction leads to the formation of "pre-micellar aggregates" or "dye-rich micelles". scielo.brinstras.comresearchgate.net

The formation of these aggregates is typically initiated by strong electrostatic forces that create hydrophobic ion pairs between the dye and individual surfactant molecules. instras.com These ion pairs then self-assemble into larger aggregates, a process driven by hydrophobic interactions and other forces like van der Waals forces. conscientiabeam.comacs.org The formation of pre-micellar aggregates is spectroscopically detectable, often causing a blue shift in the dye's absorption spectrum. acs.org As the surfactant concentration increases and approaches the CMC, these initial aggregates may dissolve, and the dye molecules become incorporated into the conventional surfactant micelles that form in the bulk solution. scielo.brresearchgate.net The CMC itself can be affected by the presence of the dye; for instance, the CMC of a cationic surfactant is drastically reduced in the presence of an oppositely charged dye. scienceopen.com

Potentiometric Studies of Binding Affinity and Formation Constants

Intermolecular Interactions in Mixed Dye Systems Involving this compound

In industrial applications, dyes are often used in mixtures, making the study of dye-dye interactions critical. When this compound is mixed with other dyes, particularly anionic dyes, significant intermolecular interactions occur.

When cationic and anionic dyes are mixed in an aqueous solution, the primary driving forces for their interaction are electrostatic attraction and hydrophobic forces. rsc.org This interplay leads to the formation of ion pairs and larger aggregates. rsc.org The electrostatic attraction between the positively charged this compound and a negatively charged anionic dye is the initial and key interaction. rsc.org

Following the initial ion pairing, hydrophobic interactions can play a significant role. For instance, research on mixed dye systems has shown that cationic dye molecules can first self-aggregate through hydrophobic interactions and van der Waals forces, after which this cationic aggregate is surrounded by anionic dye molecules, held together by strong electrostatic forces. rsc.org This complex formation can reduce the electrostatic repulsion that would normally exist between molecules of the same dye, thereby promoting further aggregation. conscientiabeam.com

The formation of mixed dye aggregates can be monitored using spectroscopy, as aggregation alters the electronic energy levels of the dye molecules, resulting in characteristic spectral shifts. nih.gov The specific arrangement of dye molecules within the aggregate determines the spectroscopic signature. nih.govmdpi.com

Two primary types of aggregates are identified by their spectral properties:

H-aggregates (hypsochromic): These aggregates feature a parallel, face-to-face arrangement of dye molecules. This configuration results in a higher-energy electronic transition, causing a hypsochromic (blue) shift in the absorption spectrum compared to the monomeric dye. acs.orgmdpi.com Studies have shown that when cationic and anionic dyes are mixed, the cationic dyes may self-aggregate into H-aggregates. rsc.org

J-aggregates (bathochromic): These are characterized by a head-to-tail arrangement of dye molecules. This leads to a lower-energy electronic transition and is observed as a narrow, intense, and bathochromically (red) shifted absorption band. nih.govmdpi.com

The specific spectroscopic signature in a mixed system containing this compound would therefore depend on the nature of the other dye and the resulting structure of the aggregate. aip.org

Electrostatic and Hydrophobic Contributions to Dye-Dye Interactions

Binding Studies of this compound with Polymeric and Supramolecular Assemblies

The interaction of this compound with various polymeric and supramolecular structures is a subject of significant research interest, largely driven by the need for effective dye removal from industrial effluents and the development of advanced functional materials. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and other weak interactions, which are influenced by the chemical nature of the polymer and the surrounding environmental conditions.

Hydrogels and cross-linked polymers, with their three-dimensional porous networks and high-water content, serve as excellent matrices for studying binding interactions with dyes like this compound. deswater.com The binding is predominantly an adsorption process, where the cationic dye molecules are captured onto the polymer surface or within its porous structure.

The primary mechanism governing the interaction of this compound with many hydrogels is electrostatic attraction. ekb.eg Hydrogels containing anionic functional groups, such as carboxyl (-COOH) or sulfonic acid (-SO₃H) groups, carry a negative charge, especially at higher pH values. ekb.egresearchgate.net This negative surface charge strongly attracts the positively charged this compound molecules. ekb.eg For instance, research on acrylic acid-acrylamide (AA/Am) hydrogels demonstrates that at low pH, protonated carboxylic acid groups reduce the adsorption of cationic dyes due to competition between dye cations and H⁺ ions for binding sites. ekb.eg As the pH increases, these groups deprotonate, enhancing the electrostatic attraction and leading to higher dye removal. ekb.eg

The kinetics of this interaction are frequently described by the pseudo-second-order model. nih.govnih.govmoca.net.uancsu.edu This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. moca.net.ua Adsorption isotherm studies, which describe the equilibrium state of adsorption, often show a good fit with the Langmuir model. deswater.comnih.govmoca.net.uaresearchgate.netias.ac.in This model assumes monolayer adsorption onto a surface with a finite number of identical sites. scielo.br

Thermodynamic studies provide insight into the spontaneity and nature of the binding process. Parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) are calculated to understand the interaction. A negative ΔG° value indicates a spontaneous process. nih.govscielo.brdntb.gov.ua The sign of ΔH° reveals whether the process is exothermic (negative value) or endothermic (positive value). scielo.brdntb.gov.ua For example, a study on the adsorption of a cationic dye by chitosan-based semi-IPN nanocomposite hydrogels found the process to be spontaneous and endothermic. nih.gov

Table 1: Adsorption Isotherm and Kinetic Parameters for Cationic Dyes on Various Hydrogels This table presents data for this compound and other cationic dyes to illustrate typical interaction parameters with hydrogel systems.

AdsorbentCationic DyeIsotherm ModelMax. Adsorption Capacity (qm, mg/g)Kinetic ModelReference
Chitosan/(AM-co-IA)/GO-3 HydrogelBasic Violet 14Langmuir276.21Pseudo-second-order nih.gov
Polyacrylamide (PAAM) HydrogelSafranine (SF)Langmuir620Pseudo-first-order deswater.com
Lignin (B12514952) Crosslinked HydrogelCrystal Violet (CV)Freundlich106Pseudo-first-order ncsu.edu
Cyclodextrin NanospongesMalachite Green (MG)Langmuir64.9Pseudo-second-order mdpi.com
AA/Am HydrogelMethylene Blue (MB)Not Specified~95% removalPseudo-second-order ekb.eg

This compound and similar cationic dyes are incorporated into various nanomaterials and composites, primarily for applications in environmental remediation, specifically the removal of dyes from aqueous solutions. mdpi.comresearchgate.netacs.org The high surface area and tailored surface chemistry of nanomaterials make them highly effective adsorbents. mdpi.comresearchgate.net

Composite materials often combine the structural properties of a polymer matrix with the functional properties of embedded nanoparticles. For example, nanocomposite hydrogels containing clay minerals like laponite exhibit enhanced adsorption for cationic dyes due to the negative charges on the clay mineral surface, which interact readily with the dye cations via electrostatic forces. nih.gov Similarly, carbon-based nanocomposites, which incorporate materials like graphene oxide or activated carbon into a polymer matrix, are developed for their superior adsorption capabilities. researchgate.netresearchgate.net

Mesoporous silica nanoparticles (MSNs) have been identified as excellent adsorbents for cationic dyes due to their large specific surface area, high pore volume, and tunable pore size. mdpi.com The interaction mechanism is primarily controlled by electrostatic interactions and hydrogen bonding between the dye molecules and the silanol (B1196071) groups on the silica surface. mdpi.com

While dye removal is the most researched application, the principles of interaction between this compound and functional nanomaterials suggest potential in other areas. The specific and sensitive binding of cationic dyes to functionalized nanoparticles or composites could be harnessed for developing sensors. rsc.orgtandfonline.com For instance, a luminescent cationic metal-organic framework (MOF) incorporated into a polymer composite membrane has demonstrated selective photoluminescence quenching for detecting specific antibiotics and pesticides. rsc.org A similar principle could be applied using this compound as a target analyte or a signaling molecule in a sensor assembly. The encapsulation of dye molecules within nanogel frameworks is another area with potential applications in catalysis and the development of responsive materials. tandfonline.com

Table 2: Research Applications of Cationic Dye-Nanomaterial/Composite Systems This table summarizes findings for this compound and other representative cationic dyes to highlight the scope of research applications.

Nanomaterial/CompositeCationic DyeResearch ApplicationKey FindingsReference
Mesoporous Silica Nanoparticles (MSNs)Methylene Blue, Rhodamine B, etc.Dye AdsorptionRapid and efficient removal; adsorption controlled by electrostatic interactions and hydrogen bonding. mdpi.com
Poly(epichlorohydrin)–ethylenediamine hydrogel (PEE-Gel)Basic Red 14Selective Dye AdsorptionShowed very low adsorption for BR14 (1.02% removal), but high selectivity for anionic dyes. acs.org
Cucurbituril-Functionalized Nanocomposite (CBCM)Crystal Violet, Methylene BlueRapid Dye AdsorptionUltrafast adsorption due to structural stability and binding sites from cucurbituril. acs.org
iMOF-14C@PVDF Composite MembraneNot specified, but cationic MOFSensing of AntibioticsDemonstrated efficient sensing of contaminants in water through photoluminescence quenching. rsc.org
Chitosan-based semi-IPN nanocomposite hydrogel with Graphene OxideBasic Violet 14Dye AdsorptionGO improved the adsorption capacity; process was spontaneous and endothermic. nih.gov

Degradation and Environmental Transformation Pathways of Cationic Red 14

Advanced Oxidation Processes (AOPs) for Cationic Red 14 Remediation Research

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies highly effective for breaking down persistent organic pollutants like this compound. rsc.org These methods, including photocatalysis, Fenton and photo-Fenton processes, and ozonation, generate powerful oxidizing agents such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂•⁻). researchgate.netrsc.org These reactive species can degrade large dye molecules into smaller, less toxic compounds, and ideally, mineralize them completely into carbon dioxide (CO₂) and water (H₂O). rsc.org

Oxygen dark activation is another emerging AOP that utilizes a catalyst to convert dissolved oxygen into reactive species without the need for light, offering a potential alternative for dye degradation. researchgate.net Research into various AOPs has demonstrated their high efficacy; for instance, an electrocatalytic ozonation system achieved 100% degradation of a similar dye, cationic red X-GRL, and over 90% mineralization within 60 minutes. rsc.org The effectiveness of AOPs is often evaluated by the degree of mineralization, frequently measured as the removal of Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC). rsc.orgresearchgate.net

Table 1: Performance of Various AOPs on Cationic Red Dyes

AOP SystemTarget DyeDegradation Efficiency (%)Mineralization (COD/TOC Removal %)Time (min)Reference
MgMnₓOᵧ–GAC/EP (Electrocatalytic Ozonation)Cationic Red X-GRL10090.8 (COD)16 (degradation), 60 (mineralization) rsc.org
Photo-Fenton (Natural Iron Oxide)Crystal Violet (Cationic Dye)98Not Specified180 mdpi.com
Wet Electrocatalytic Oxidation (WEO)Cationic Red X-GRL>90 (Color Removal)~60 (TOC)120 acs.org

Photodegradation involves the breakdown of chemical compounds by light. scispace.com The process can occur directly through photolysis, where molecules absorb photons and undergo transformation, or through photocatalysis, where a semiconductor material absorbs light and initiates the degradation process. scispace.comsemanticscholar.org The efficiency of a photodegradation reaction is often quantified by its quantum yield (Φ), defined as the number of molecules decomposed relative to the number of photons absorbed. researchgate.netuva.nl A higher quantum yield signifies a more efficient photochemical process. uva.nl The quantum yield for the degradation of dyes can be influenced by various factors, including the dye's chemical structure, the solvent, and the presence of sensitizers or catalysts. researchgate.netnih.gov

The degradation of dyes can be achieved through direct photolysis using ultraviolet (UV) irradiation, where UV light provides the energy to break down water molecules into hydrogen and hydroxyl radicals. scispace.com However, the efficiency of direct photolysis is often limited. capes.gov.br The process can be significantly enhanced by the addition of a semiconductor photocatalyst, such as Titanium dioxide (TiO₂) or Zinc oxide (ZnO). capes.gov.brresearchgate.netbrieflands.com In these catalyst-assisted systems, the semiconductor absorbs UV photons, promoting an electron to the conduction band and leaving a positive "hole" in the valence band. semanticscholar.org This charge separation initiates the formation of highly reactive species that drive the degradation of the dye molecules. semanticscholar.org

Studies on the related dye Acid Red 14 have shown that using TiO₂ or ZnO with UV irradiation leads to effective degradation, following first-order reaction kinetics. capes.gov.brresearchgate.net The effectiveness of catalyst-assisted photolysis is dependent on operational parameters such as catalyst concentration, pH, and initial dye concentration. brieflands.comresearchgate.net For instance, research on C.I. Sulphur Red 14 found that a UV/ZnO system achieved 95.6% dye removal and 90.2% COD removal in 50 minutes under optimal conditions (50 mg/L ZnO, pH 5, 10 mg/L dye). brieflands.com

Table 2: Research Findings on Catalyst-Assisted Photodegradation of Red Dyes

Catalyst/SystemTarget DyeOptimal pHOptimal Catalyst Dose (mg/L)Removal Efficiency (%)Time (min)Reference
UV/ZnOC.I. Sulphur Red 1455095.6 (Dye), 90.2 (COD)50 brieflands.com
UV/TiO₂Acid Red 14Not SpecifiedNot SpecifiedComplete color removal210 (3.5 h) capes.gov.br
UV/ZnOAcid Red 14Not SpecifiedNot SpecifiedHigh photodegradation efficiencyNot Specified researchgate.net

Reactive Oxygen Species (ROS) are the primary agents responsible for the degradation of organic pollutants in photolytic and photocatalytic processes. udayton.eduwikipedia.org These highly reactive chemicals include the hydroxyl radical (•OH), superoxide anion radical (O₂•⁻), singlet oxygen (¹O₂), and hydrogen peroxide (H₂O₂). wikipedia.orgnih.gov In photocatalysis, the electron-hole pairs generated on the catalyst surface react with water and dissolved oxygen to produce these ROS. semanticscholar.org

The hydroxyl radical is a powerful, non-selective oxidant that plays a significant role in the breakdown of dye molecules. capes.gov.brresearchgate.net The importance of •OH has been demonstrated in studies where the addition of ethanol (B145695), a hydroxyl radical scavenger, inhibited the photodegradation of Acid Red 14. capes.gov.brresearchgate.net In addition to •OH, other species like superoxide radicals and positive holes in the catalyst's valence band can also directly or indirectly contribute to the oxidation of the dye. researchgate.netmdpi.com The specific degradation mechanism can be categorized as Type I, involving electron transfer to produce superoxide ions and hydroxyl radicals, or Type II, where energy is transferred to molecular oxygen to create highly reactive singlet oxygen. udayton.eduresearchgate.net

The Fenton process is a highly effective AOP that uses a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. nih.govsci-hub.st This process is particularly efficient in acidic conditions. rsc.org The reaction can be significantly accelerated by UV-visible light irradiation, a process known as photo-Fenton. atlantis-press.commdpi.com In the photo-Fenton process, light irradiation not only promotes the generation of •OH from H₂O₂ but also facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the reaction cycle. brieflands.comrsc.org

Research has shown the photo-Fenton process to be more effective than the conventional Fenton process or UV/H₂O₂ systems for dye degradation. mdpi.com For example, in the degradation of the cationic dye Crystal Violet, the photo-Fenton process achieved 94% removal, compared to just 6% by photolysis and 18% by H₂O₂ alone after 180 minutes. mdpi.com Similarly, a study on a mixture of three cationic dyes demonstrated 100% color removal and 90% TOC removal using the photo-Fenton process under optimal conditions. researchgate.net

The primary mechanism in Fenton and photo-Fenton oxidation is the aggressive, non-selective attack on organic molecules by hydroxyl radicals (•OH). nih.govmdpi.com These radicals are generated through the reaction between Fe²⁺ and H₂O₂ (Fenton's reagent). researchgate.net The •OH radical can initiate degradation through several pathways, including hydrogen atom abstraction, electrophilic addition to aromatic rings, and electron transfer. researchgate.net This leads to the cleavage of the dye's chromophoric groups (such as the azo bond, -N=N-), which is responsible for its color, and the subsequent fragmentation of the molecule into smaller intermediates like carboxylic acids, and ultimately, complete mineralization to CO₂, H₂O, and inorganic ions. nih.gov The central role of hydroxyl radicals is confirmed by studies showing that their production is the key step for efficient dye degradation in various AOPs. capes.gov.brresearchgate.net

Iron-based catalysts are central to the Fenton and photo-Fenton processes. researchgate.netmdpi.comnih.gov These systems can be broadly classified as homogeneous or heterogeneous.

Homogeneous systems utilize iron salts (like FeSO₄ or FeCl₃) dissolved in the aqueous solution. mdpi.comresearchgate.net While highly effective, they have drawbacks such as the need for strict pH control (typically pH 2.5-3.5) to prevent the precipitation of ferric hydroxide (B78521) sludge and the difficulty in recovering the catalyst from the treated water. researchgate.netnih.gov

Heterogeneous systems employ solid iron-containing catalysts, such as iron oxides or iron species supported on materials like activated carbon, zeolites, or clay. researchgate.netnih.govmdpi.com These catalysts offer significant advantages, including easier separation and recovery from the wastewater, the potential for reuse, and a wider effective pH range. nih.gov For instance, a natural iron oxide was successfully used as a heterogeneous catalyst in the photo-Fenton degradation of a cationic dye, demonstrating good stability and reusability over multiple cycles. mdpi.com Green-synthesized iron nanoparticles have also shown high catalytic activity for the degradation of cationic dyes. nih.gov The development of stable and efficient heterogeneous iron catalysts is a key area of research to make Fenton-based processes more economically and environmentally viable. nih.gov

Mechanistic Role of Hydroxyl Radicals in Degradation

Ozonation and Catalytic Ozonation Studies

Ozonation has been demonstrated as a rapid method for the decolorization of this compound solutions, although it is less effective in achieving complete mineralization, as measured by Total Organic Carbon (TOC) removal. capes.gov.br The efficiency of the ozonation process is influenced by factors such as pH and the initial dye concentration. For instance, in the ozonation of a similar azo dye, Acid Red 14, decolorization efficiency increased with a rise in pH from 2 to 12. redalyc.org Conversely, higher initial concentrations of the dye led to a decrease in removal efficiency. redalyc.org

The combination of ozone with a catalyst, such as activated carbon, has been shown to significantly enhance both decolorization and mineralization. capes.gov.br In this catalytic ozonation process, activated carbon functions not only as an adsorbent but also as a catalyst, with its surface chemistry playing a crucial role. capes.gov.br Specifically, activated carbons with basic surface properties have been observed to improve TOC removal. capes.gov.br Studies on other cationic dyes like Methylene (B1212753) Blue have shown that catalytic ozonation processes can be significantly faster at degradation compared to single ozonation. trjfas.org Furthermore, the electrocatalytic ozonation of Cationic Red X-GRL demonstrated high degradation and mineralization efficiencies, particularly in high-salt wastewater. rsc.org

The table below summarizes the efficiency of different ozonation processes for dye removal.

Treatment ProcessTarget DyeKey FindingsReference
OzonationThis compound (Basic Red 14)Rapid decolorization but unsatisfactory TOC removal. capes.gov.br
Catalytic Ozonation (with Activated Carbon)This compound (Basic Red 14)Enhanced decolorization and mineralization. Basic activated carbon improves TOC removal. capes.gov.br
OzonationAcid Red 14Decolorization increased from 64% to 82% when pH was raised from 2 to 12. redalyc.org
OzonationAcid Red 14Removal efficiency decreased from 98% to 67% as dye concentration increased from 50 to 800 mg/L. redalyc.org
Electrocatalytic OzonationCationic Red X-GRL100% degradation within 16 minutes and 90.8% mineralization within 60 minutes in high-salt conditions. rsc.org

Wet Air Oxidation (WAO) for this compound Decomposition

Wet Air Oxidation (WAO) is an advanced oxidation process that utilizes elevated temperatures and pressures to oxidize organic compounds in an aqueous environment. d-nb.info This method has been investigated for the decomposition of this compound (referred to as Cationic Red X-GRL in some studies). Research has shown that WAO can effectively decolorize strong solutions of this dye under relatively mild conditions (60-180°C, PO2 = 0-1.2 MPa). nih.gov

To enhance the efficiency of WAO, particularly to overcome the need for high temperature and pressure, catalytic wet air oxidation (CWAO) has been explored. A study using a Mo–Zn–Al–O catalyst demonstrated the successful degradation of Cationic Red GTL at room temperature and atmospheric pressure. acs.org The catalyst facilitates the production of hydroxyl radicals (·OH) and singlet oxygen (¹O₂), which are responsible for the dye's degradation. acs.org The degradation mechanism is believed to start with the cleavage of the azo bond (—N═N—), followed by further oxidation of the resulting intermediates. acs.org

The table below presents findings from WAO and CWAO studies on cationic red dyes.

Treatment ProcessTarget DyeCatalystKey FindingsReference
Wet Air Oxidation (WAO)Cationic Red X-GRLNoneEffective decolorization under mild conditions (60-180°C, 0-1.2 MPa O₂). nih.gov
Catalytic Wet Air Oxidation (CWAO)Cationic Red GTLMo–Zn–Al–OAchieved 80.1% decolorization and 50.9% TOC removal at room temperature and atmospheric pressure. acs.org

Sonophotocatalytic Degradation of this compound

Sonophotocatalysis is an advanced oxidation process that combines ultrasound (sonolysis) and photocatalysis to enhance the degradation of organic pollutants. This synergy is attributed to the increased production of reactive oxygen species (ROS) due to acoustic cavitation and photo-excitation of a semiconductor catalyst. mdpi.com

Studies on the degradation of Acid Red 14 (AR14), a structurally similar azo dye, have provided insights into the potential of this technique for this compound. The sonophotocatalytic process, often using catalysts like TiO₂ or Fe-based composites, has demonstrated significantly higher degradation rates compared to sonolysis, photolysis, or photocatalysis alone. mdpi.comsemanticscholar.org For instance, the use of a magnetic Fe₃O₄@SiO₂/PAEDTC@MIL-101(Fe) catalyst resulted in 100% degradation of AR14. mdpi.com

The efficiency of sonophotocatalytic degradation is influenced by several operational parameters:

Ultrasonic Frequency: Increasing the ultrasound frequency (e.g., from 20 to 50 kHz) can enhance the degradation rate by increasing bubble production and subsequent ROS generation. mdpi.comsemanticscholar.org

Catalyst Dosage: An optimal catalyst dosage exists. While increasing the dosage initially boosts degradation, excessive amounts can lead to reduced efficiency. mdpi.com

Initial Dye Concentration: Higher initial concentrations of the dye tend to decrease the degradation efficiency. mdpi.com

The primary mechanism involves the generation of highly reactive species, particularly hydroxyl radicals (•OH) and holes (h+), which attack and break down the complex dye molecules. mdpi.comsemanticscholar.org

The table below details the findings of sonophotocatalytic degradation studies on related red dyes.

ProcessCatalystTarget DyeKey FindingsReference
SonophotocatalysisFe₃O₄@SiO₂/PAEDTC@MIL-101(Fe)Acid Red 14100% degradation and 69.96% TOC removal achieved. •OH and h+ were identified as the primary reactive species. mdpi.comsemanticscholar.org
SonophotocatalysisZnO/BiVO₄Reactive Red 141100% degradation achieved under solar light irradiation. acs.org
SonophotocatalysisFe³⁺ (homogeneous)Acid Red 14A synergistic effect was observed, likely due to Sono-Fenton and photo-Fenton reactions. indexcopernicus.com

Biological Degradation and Biotransformation of this compound

Biological methods, utilizing microorganisms and their enzymes, offer an environmentally friendly and cost-effective alternative for the degradation of synthetic dyes like this compound. nih.gov

Microbial Decolorization and Biodegradation Kinetics

Microbial decolorization of azo dyes typically occurs through either biosorption or enzymatic degradation, or a combination of both. nih.gov The process often follows first-order kinetics with respect to the dye concentration. nih.gov Bacteria are particularly versatile in this regard, capable of completely mineralizing dyes under specific conditions. tandfonline.com

Studies have shown that bacterial strains can decolorize this compound and other reactive dyes with high efficiency. For example, a bacterial isolate, Rhizobium radiobacter MTCC 8161, was able to decolorize Reactive Red 141 (a sulfonated diazo dye) by 90% under static anoxic conditions. chem-soc.siresearchgate.net The specific decolorization rate was found to be 0.807 mg of dye reduced per gram of dry cells per hour. chem-soc.siresearchgate.net The efficiency of microbial decolorization is influenced by various factors including pH, temperature, and the presence of co-substrates (carbon and nitrogen sources). nih.govresearchgate.net For instance, the degradation of Basic Orange 2 by Escherichia coli was optimized at a temperature of 40°C and a pH of 7. mdpi.com

The table below summarizes the kinetic findings for the microbial decolorization of related red dyes.

Microorganism/ConsortiumTarget DyeDecolorization EfficiencyKinetic Model/RateKey ConditionsReference
Rhizobium radiobacter MTCC 8161Reactive Red 14190%0.807 mg dye/g dry cells/hStatic anoxic, pH 7.0, 30°C chem-soc.siresearchgate.net
Bacterial Mixed CulturesDirect Red 81>80%-Tolerant to high salt, alkali, and temperature. nih.gov
Escherichia coliBasic Orange 289.88%First-order kinetics40°C, pH 7, with glucose and urea (B33335) as co-substrates. mdpi.com
Dye-decolorizing bacterium RUN1 (Bacillus thuringiensis)Reactive Red 5880-95% within 6h-- jmb.or.kr

Identification of Biodegradation Metabolites

The biodegradation of azo dyes like this compound typically begins with the reductive cleavage of the azo bond (–N=N–), which leads to the formation of aromatic amines. nih.govnih.gov These intermediate compounds are often colorless but can sometimes be more toxic than the parent dye. nih.gov Therefore, complete mineralization to non-toxic products like carbon dioxide and water is the ultimate goal.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for identifying the metabolites formed during biodegradation. chem-soc.siekb.egjabsonline.org In the degradation of Cationic Red X-GRL through wet air oxidation, intermediates were identified by GC/MS, suggesting a pathway initiated by the cleavage of the azo bond. nih.gov Similarly, in the biodegradation of Basic Orange 2 by Escherichia coli, GC-MS analysis identified aniline (B41778) and 3,4-diaminobenziminium chloride as initial products, which were further transformed into benzene, o-xylene, and p-xylene. mdpi.com For the degradation of Reactive Red 141 by Rhizobium radiobacter, the final products were identified as naphthalene (B1677914) diazonium, p-dinitrobenzene, and 2-nitroso naphthol. chem-soc.si

The table below lists the identified metabolites from the degradation of various related azo dyes.

Original DyeDegradation MethodIdentified MetabolitesAnalytical TechniqueReference
Cationic Red X-GRLWet Air OxidationVarious intermediates resulting from azo bond cleavageGC-MS nih.gov
Basic Orange 2Biodegradation by Escherichia coliAniline, 3,4-diaminobenziminium chloride, benzene, o-xylene, p-xyleneGC-MS, FTIR mdpi.com
Reactive Red 141Biodegradation by Rhizobium radiobacterNaphthalene diazonium, p-dinitrobenzene, 2-nitroso naphtholGC-MS, FTIR chem-soc.si
Congo RedBiodegradation by Bacillus thuringiensisSodium (4-amino-3-diazenylnaphthalene-1-sulfonate), phenylbenzene, 2-(1-amino-2-diazenyl-2-formylvinyl) benzoic acidGC-MS, FTIR jmb.or.kr

Enzymatic Degradation Pathways of this compound

The enzymatic degradation of azo dyes is a key mechanism in microbial bioremediation. Various enzymes, both oxidative and reductive, are involved in breaking down the complex dye structures. nih.govresearchgate.net

The initial and most critical step is often the reductive cleavage of the azo bond, catalyzed by enzymes called azoreductases. nih.govsaspublishers.com This reaction typically occurs under anaerobic or anoxic conditions and results in the formation of aromatic amines. nih.gov Following this initial reduction, further degradation of the aromatic amines usually proceeds through aerobic pathways involving oxygenase enzymes. frontiersin.org

Besides azoreductases, other enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases play a significant role, particularly in fungi. tandfonline.comresearchgate.net These are typically extracellular oxidative enzymes with broad substrate specificity, enabling them to degrade complex aromatic compounds. tandfonline.com For instance, the degradation of Congo Red by Bacillus thuringiensis showed induction of both laccase and azoreductase activities. jmb.or.kr Similarly, the degradation of Reactive Red 141 by Rhizobium radiobacter involved the induction of lignin peroxidase, azo reductase, and other reductases. chem-soc.si

The table below outlines the key enzymes involved in the degradation of azo dyes.

EnzymeTypeRole in DegradationMicrobial Source ExampleReference
AzoreductaseReductiveCleavage of the azo bond (–N=N–) to form aromatic amines.Bacteria (Escherichia coli, Bacillus sp.), Fungi nih.govsaspublishers.com
LaccaseOxidativeOxidation of a broad range of aromatic compounds, including dye intermediates.Fungi (Trametes pubescens), Bacteria (Bacillus thuringiensis) tandfonline.comjmb.or.kr
Lignin PeroxidaseOxidativeDegradation of complex dye structures.Fungi, Bacteria (Rhizobium radiobacter) nih.govtandfonline.comchem-soc.si
Manganese PeroxidaseOxidativeDegradation of complex dye structures.Fungi (Trametes pubescens) tandfonline.comresearchgate.net
NADH-DCIP ReductaseReductiveGeneral reductive processes contributing to decolorization.Bacteria (Rhizobium radiobacter) chem-soc.siresearchgate.net

Theoretical and Computational Chemistry Applied to Cationic Red 14

Quantum Chemical Calculations of Cationic Red 14 Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.orgmdpi.com It is widely employed to predict the reactivity and spectral properties of chemical compounds. For this compound, DFT calculations can elucidate its geometric and electronic properties. The optimized molecular structure can be obtained using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). arxiv.orgbeilstein-journals.org

From the optimized structure, various quantum chemical descriptors related to reactivity can be calculated. arxiv.org These parameters, derived from the energies of the frontier molecular orbitals, help in predicting the reactive sites of the molecule. The molecular electrostatic potential (MEP) map is another crucial output, which illustrates the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. mdpi.comniscpr.res.in

Furthermore, Time-Dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. arxiv.org By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax), which is directly related to the perceived color of the dye. For this compound, these calculations can explain its characteristic red hue and predict how structural modifications might alter its color.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated via DFT This table presents typical quantum chemical descriptors that can be calculated using DFT to assess molecular reactivity. The values are illustrative and based on general findings for similar dye molecules.

ParameterFormulaSignificanceHypothetical Value
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.6.5 eV
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.2.5 eV
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Electron escaping tendency.-4.5 eV
Global Hardness (η) η = (EHOMO - ELUMO) / 2Resistance to change in electron distribution.2.0 eV
Global Softness (S) S = 1 / 2ηReciprocal of hardness, indicates reactivity.0.25 eV-1
Electrophilicity Index (ω) ω = μ2 / 2ηMeasures the electrophilic power of a molecule.5.06 eV

Data based on principles described in computational chemistry literature. arxiv.orgbeilstein-journals.org

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and the energy of the lowest-lying electronic transition. rsc.org

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the dimethylamino-phenyl group, while the LUMO is often distributed across the conjugated system extending to the heterocyclic indolium ring. The energy of the HOMO-LUMO gap corresponds to the energy required to excite an electron from the ground state to the first excited state, which dictates the wavelength of maximum absorption (λmax) in the UV-Vis spectrum. A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum, which is characteristic of highly colored organic dyes. d-nb.info Analysis of the orbital compositions provides detailed insight into the nature of the electronic transitions (e.g., π→π* transitions) that give the molecule its color. mdpi.com

Table 2: Frontier Molecular Orbital Characteristics for this compound This table outlines the typical characteristics and implications of frontier molecular orbitals for a dye like this compound, as analyzed through FMO theory.

Orbital FeatureDescriptionImplication for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.Determines the energy of the primary electronic transition and thus the color; a smaller gap suggests higher reactivity and a longer absorption wavelength.
HOMO Localization Region of the molecule where the HOMO is concentrated.Indicates the most probable site for electrophilic attack.
LUMO Localization Region of the molecule where the LUMO is concentrated.Indicates the most probable site for nucleophilic attack.

Information derived from the principles of Frontier Molecular Orbital Theory. libretexts.orgrsc.org

Density Functional Theory (DFT) for Reactivity and Spectral Properties

Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with the surrounding environment, which is not easily accessible through static quantum calculations.

The behavior of a dye in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model this compound in various solvents (e.g., water, ethanol) to study these effects. sci-hub.se The simulations can reveal how solvent polarity and hydrogen bonding capabilities affect the dye's conformation and stability. rsc.org

A key phenomenon that can be studied with MD is dye aggregation. nsf.govacs.org In solution, particularly in water, dye molecules may self-associate to form dimers or larger aggregates (e.g., J- or H-aggregates). This aggregation is driven by forces like π-π stacking and hydrophobic interactions. MD simulations can predict the preferred aggregate structures and the thermodynamic driving forces behind their formation. Aggregation significantly alters the optical properties of the dye, leading to shifts in its absorption spectrum. For instance, J-aggregates typically exhibit a red-shifted absorption band compared to the monomer. acs.org Understanding these solvent-induced effects is crucial for controlling the dye's performance in applications like dyeing and sensing. acs.org

MD simulations are extensively used to investigate the adsorption of dyes onto various surfaces, such as clays (B1170129), activated carbon, and biomass. nih.govresearchgate.netmdpi.com For a cationic dye like this compound, adsorption is often driven by electrostatic attraction to negatively charged surfaces. mdpi.com Simulations can model the entire adsorption process, tracking the dye molecule as it approaches and binds to the adsorbent.

By analyzing the simulation trajectories and calculating interaction energies, researchers can identify the specific binding sites and the dominant forces involved (e.g., electrostatic interactions, van der Waals forces, hydrogen bonds). nih.govkaust.edu.sa Radial distribution functions (RDFs) can be calculated to determine the proximity and orientation of the dye relative to the surface atoms. mdpi.com This information provides a molecular-level understanding of the adsorption mechanism, which is essential for designing effective materials for dye removal from wastewater or for creating dye-functionalized materials. researchgate.net

Table 3: Typical Interaction Energies in Adsorption Processes from MD Simulations This table shows representative energy contributions that can be calculated from MD simulations to understand the nature of dye-surface interactions. Values are illustrative.

Interaction TypeDescriptionTypical Energy Range (kcal/mol)
Electrostatic Interaction between charged or polar groups (e.g., cationic dye and anionic surface).-50 to -10
Van der Waals Short-range attractive/repulsive forces (Lennard-Jones potential).-15 to -5
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (O, N).-5 to -1
Total Interaction Energy The sum of all contributions, indicating the overall binding strength.-70 to -20

Data based on findings from molecular dynamics studies of dye adsorption. nih.govresearchgate.net

Solvent Effects on this compound Conformation and Aggregation

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comisca.me These models are widely used in chemistry and toxicology to predict the properties of new or untested chemicals, reducing the need for expensive and time-consuming experiments. springernature.com

For this compound, a QSAR/QSPR study would involve creating a dataset of its derivatives with known properties (e.g., adsorption efficiency, toxicity, or color fastness). For each derivative, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including topology, geometry, and electronic properties.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that links the descriptors to the property of interest. The predictive power of the model is then validated using internal and external test sets. researchgate.net A validated QSAR model can be used to screen virtual libraries of this compound derivatives to identify candidates with desired properties, guiding synthetic efforts toward more effective or safer dyes. dergi-fytronix.comfrontiersin.org

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Dyes This table lists examples of molecular descriptors that can be used to build QSAR/QSPR models for dye molecules.

Descriptor ClassExamplesDescription
Constitutional Molecular Weight, Number of N atoms, Number of ringsBased on the molecular formula and atom counts.
Topological Wiener index, Randić index, Balaban indexCharacterize molecular branching and connectivity.
Geometric Molecular surface area, Molecular volumeDescribe the 3D size and shape of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDerived from quantum chemical calculations, describe electronic properties.
Physicochemical LogP (octanol-water partition coefficient)Represents hydrophobicity/hydrophilicity.

Information based on common practices in QSAR/QSPR modeling. frontiersin.org

Predictive Modeling of Adsorption and Degradation Efficiencies

Predictive modeling is a cornerstone of computational research on this compound, aimed at forecasting its removal efficiency from aqueous solutions. These models are crucial for optimizing the performance of adsorbents and degradation processes.

Adsorption Modeling: The adsorption of cationic dyes like this compound onto various materials is frequently described using kinetic and isotherm models. mdpi.com Kinetic models predict the rate at which the dye is adsorbed, while isotherm models describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the material's surface.

Kinetic Models: The pseudo-first-order and pseudo-second-order models are widely used. mdpi.com The pseudo-second-order model often provides a better fit for cationic dye adsorption, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. mdpi.commdpi.com The Weber-Morris intraparticle diffusion model is also used to determine if diffusion into the adsorbent's pores is the rate-controlling step. mdpi.com

Isotherm Models: The Langmuir and Freundlich models are fundamental for describing adsorption equilibrium. The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites, whereas the Freundlich model is an empirical equation for non-ideal adsorption on heterogeneous surfaces. mdpi.commdpi.com Other models like the Sips and Redlich-Peterson isotherms combine elements of both Langmuir and Freundlich models to provide a more versatile description of adsorption systems. mdpi.com

Quantum Chemical and Advanced Modeling: Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of dye molecules. jetjournal.orgresearchgate.net DFT calculations can provide insights into the interaction between this compound and an adsorbent surface. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), dipole moment, and electrophilicity, can predict the dye's reactivity and adsorption potential. jetjournal.orgresearchgate.net For instance, a smaller HOMO-LUMO gap generally implies higher chemical reactivity. jetjournal.org

More advanced predictive models, such as Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms, are also being developed. 3D-QSPR studies, like the Comparative Molecular Field Analysis (CoMFA), can create a reliable model to predict the absorptivity of dyes based on their structural features, considering steric and electrostatic fields. mdpi.com Machine learning models, such as a decision tree with Least Squares Boosting (DT_LSBOOST), can integrate multiple experimental parameters (e.g., pH, initial concentration, adsorbent dose) to provide highly accurate predictions of dye removal efficiency. mdpi.com

Table 1: Common Predictive Models for Cationic Dye Adsorption

Model Type Model Name Purpose Key Insights
Kinetic Pseudo-First-Order Describes adsorption rate in the initial stages. Often less accurate for the entire process.
Pseudo-Second-Order Describes adsorption rate, assuming chemisorption. Often provides the best fit, indicating chemisorption as the rate-limiting step. mdpi.com
Intraparticle Diffusion Investigates the diffusion mechanism. Determines if pore diffusion is the rate-limiting step. mdpi.com
Isotherm Langmuir Describes monolayer adsorption on a homogeneous surface. Provides maximum adsorption capacity (q_max). mdpi.com
Freundlich Describes multilayer adsorption on a heterogeneous surface. Indicates adsorption intensity and surface heterogeneity. mdpi.com
Sips / Redlich-Peterson Hybrid models combining Langmuir and Freundlich features. Offers greater flexibility for a wider range of concentrations. mdpi.com
Computational Density Functional Theory (DFT) Calculates electronic properties and reactivity. Predicts interaction mechanisms (e.g., electrostatic, covalent) with surfaces. nih.gov
3D-QSPR / CoMFA Correlates molecular structure with activity/property. Guides the design of molecules with enhanced properties based on steric/electrostatic fields. mdpi.com

Design Principles for Modified this compound Structures

Computational chemistry is instrumental in the rational design of modified this compound structures with enhanced or novel properties. By simulating the effects of structural changes, researchers can pre-screen potential candidates before undertaking complex and costly synthesis. marshall.edu

Tuning for Specific Applications: The fundamental principle of dye design is to tailor the molecule's structure for a specific substrate or application. iarc.fr For this compound, this involves modifying its core structure to alter its affinity, stability, and electronic properties.

Enhanced Affinity and Selectivity: The cationic nature of the dye is key to its binding with anionic substrates like polyacrylonitrile (B21495) fibers through ionic bonds. iarc.fr The design principle here involves modifying the number and position of cationic charges or introducing other functional groups to enhance intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) with a target material. For example, cationizing cellulose (B213188) with specific chemical agents creates positive sites that strongly attract anionic dyes; a similar principle in reverse applies to designing cationic dyes for specific anionic surfaces. mdpi.com

Modifying Optical and Electronic Properties: Computational methods like Time-Dependent DFT (TD-DFT) can predict the absorption and emission spectra of dye molecules. mdpi.com This allows for the targeted design of new dyes with specific colors or fluorescent properties. By adding electron-donating or electron-withdrawing groups to the aromatic system of this compound, it is possible to tune its HOMO and LUMO energy levels. nih.gov This principle is crucial for developing dyes for advanced applications such as dye-sensitized solar cells (DSSCs) or fluorescent probes, where controlling the electronic band gap and light-harvesting efficiency is essential. mdpi.comnih.gov Computational screening can identify modifications that lead to desired shifts in absorption wavelengths. marshall.edu

Improving Stability: Photochemical and thermal stability are critical for many dye applications. Theoretical models can be used to study degradation pathways and identify structural weaknesses. Design principles for improving stability may involve reinforcing the molecular backbone, for instance, by creating more rigid, planar structures or by introducing functional groups that can dissipate absorbed energy without breaking chemical bonds.

Computational Design Workflow: The design of modified dye structures typically follows a computational workflow. It starts with a known molecule, like this compound, and involves a series of in silico modifications. The properties of these new virtual molecules are then calculated and compared. Promising candidates identified through this screening process become targets for laboratory synthesis. marshall.edu This approach significantly streamlines the discovery of new functional dyes, reducing the reliance on trial-and-error experimentation.

Table 2: Design Principles for Modifying Cationic Dye Structures

Design Principle Structural Modification Target Property Computational Tool
Enhance Substrate Affinity Add/modify ionic groups or H-bonding sites. Increased binding to fibers or adsorbents. Molecular Docking, MD Simulations
Tune Optical Properties Add electron-donating/withdrawing groups; extend π-conjugation. Shift in absorption/emission spectra (color/fluorescence). TD-DFT, ZINDO/S marshall.edu
Control Electronic Properties Alter aromatic core or functional groups. Optimized HOMO/LUMO levels for electron transfer. DFT, Constrained DFT chemrxiv.org
Improve Photostability Introduce rigid structural elements. Resistance to fading from light exposure. MD Simulations, Reaction Pathway Modeling

Advanced Analytical Methodologies and Sensing Applications Involving Cationic Red 14

Spectroscopic Monitoring Techniques for Cationic Red 14 (Beyond Basic Identification)

Spectroscopic techniques are pivotal in the detailed analysis of this compound, enabling the elucidation of its concentration, interactions with other molecules, and the nature of its immediate surroundings.

UV-Visible spectroscopy is a fundamental technique for the quantitative analysis of this compound in solutions. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength. masterorganicchemistry.comthermofisher.com The characteristic maximum absorption wavelength (λmax) of this compound is in the visible region, giving it its distinct red color. libretexts.org While values can vary slightly depending on the solvent and measurement conditions, the λmax is consistently reported in the green-orange part of the spectrum.

The progress of reactions involving the dye, such as its degradation, can be monitored by tracking the decrease in its characteristic absorption peak over time. researchgate.net Furthermore, UV-Vis spectroscopy is a powerful tool for studying the interaction dynamics between this compound and other chemical species. When the dye interacts with other molecules or nanoparticles, changes in its electronic environment can cause a shift in its absorption spectrum. For instance, the interaction of cationic dyes with gold nanoparticles can lead to a red-shift (a shift to a longer wavelength) in the dye's absorption peak, often indicating aggregation or changes in the surface plasmon resonance of the nanoparticles. rsc.orgresearchgate.netlibretexts.org

Table 1: Reported Maximum Absorption Wavelength (λmax) for this compound

Reported λmaxCommentsSource(s)
~515 nmGeneral value for the dye. ontosight.ai
Red SpectrumCharacterized as having a colorful red appearance in water. worlddyevariety.com
Colorful RedDescribed as having a bright red color. libretexts.org

This compound exhibits fluorescence, a property that is exploited in more sensitive analytical applications. ontosight.aiemperordye.com Fluorescence spectroscopy can provide insights into the dye's local microenvironment and its binding to various substrates. The fluorescence of many dyes is sensitive to factors such as solvent polarity, viscosity, and the formation of molecular aggregates.

In forensic science, for example, this compound is used as a fluorescent stain to enhance latent fingerprints developed with cyanoacrylate. bvda.comsirchie.com The dye selectively adheres to the fingerprint ridges, and its subsequent fluorescence under specific light conditions allows for clear visualization against non-fluorescent or multicolored backgrounds. sirchie.com This application highlights the dye's ability to bind to a substrate and the utility of its fluorescent properties for sensitive detection. The change in fluorescence intensity or wavelength upon binding can be used to study the nature of the interaction.

Table 2: Fluorescence Properties of this compound

PropertyDescriptionSource(s)
Excitation Wavelength ~530 nm (Green light) bvda.com
Emission Wavelength >590 nm (Red light) bvda.com
Application Fluorescent staining of cyanoacrylate-developed latent prints. bvda.comsirchie.com

UV-Visible Spectroscopy for Concentration and Interaction Dynamics

Chromatographic and Electrophoretic Separation Techniques for this compound and its Analytes

Separation sciences provide robust methods for isolating this compound from complex mixtures, assessing its purity, and analyzing its related substances, such as degradation products or isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic dyes. labrulez.com For this compound, reversed-phase HPLC (RP-HPLC) is a common approach for assessing purity and quantifying the dye and its potential impurities or degradation products. mdpi.comnajah.edu In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

The separation is generally achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with different polarities. najah.edu A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a buffer like ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape. mdpi.com Detection is typically performed using a photodiode array (PDA) or UV-Vis detector set at the λmax of the dye. mdpi.com This setup allows for the separation of the main dye from by-products of its synthesis or products of its degradation.

Table 3: Typical Parameters for HPLC Analysis of Dyes

ParameterTypical SettingPurposeSource(s)
Column Reversed-Phase C18 (e.g., ODS-A)Separation based on hydrophobicity. mdpi.com
Mobile Phase Acetonitrile and aqueous buffer (e.g., 50 mM Ammonium Acetate)Elution of analytes from the column. mdpi.com
Elution GradientTo separate compounds with a wide range of polarities. najah.edu
Detector Photodiode Array (PDA) or UV-VisTo detect and quantify the dye at its specific λmax. mdpi.com

As a cationic molecule, this compound is well-suited for analysis by capillary electrophoresis (CE), a technique that separates species based on their charge, size, and electrophoretic mobility. researchgate.net Capillary Zone Electrophoresis (CZE) is the simplest mode of CE and is effective for separating mixtures of cationic dyes.

In one documented method, a mixture of seven cationic dyes, including this compound, was successfully separated. researchgate.net The separation was performed in a fused-silica capillary using a buffer system containing ammonium acetate in an acetonitrile/water mixture at an acidic pH. researchgate.net The applied voltage drives the migration of the cationic dyes toward the cathode at different velocities, leading to their separation. Detection is typically achieved by UV-Vis spectrophotometry at a wavelength where the dyes absorb, such as 214 nm. researchgate.net

Table 4: Reported Capillary Electrophoresis Conditions for Cationic Dye Separation

ParameterConditionSource(s)
Technique Capillary Zone Electrophoresis (CZE) researchgate.net
Buffer 45 mM ammonium acetate in 60:40 acetonitrile/water researchgate.net
pH 4.7 researchgate.net
Capillary 50-cm effective length researchgate.net
Applied Potential 20 kV researchgate.net
Detection 214 nm researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

This compound as a Research Reagent or Probe in Analytical Systems

Beyond its analysis, this compound can itself be used as a reagent or probe in various analytical systems. Its charged nature and spectral properties are key to these applications.

Cationic dyes can act as probes for detecting anionic species, such as anionic surfactants in solution. The interaction between the cationic dye and the anionic surfactant can lead to the formation of ion-pairs or incorporation into micelles, which in turn alters the spectroscopic properties of the dye. This change, whether in absorbance or fluorescence, can be correlated to the concentration of the surfactant. For example, the color of gold nanoparticles stabilized with anionic groups can change upon interaction with cationic surfactants, and this principle can be used for semi-quantitative determination of the surfactant concentration. nycu.edu.tw Similarly, cationic dyes can be used as probes to study the surface reactivity of materials like clays (B1170129). rsc.org

The compound is also explicitly used as a chemical reagent in forensic analysis for the visualization of evidence, as previously mentioned. bvda.comsirchie.com In this context, it acts as a fluorescent labeling agent. This principle of fluorescent labeling is crucial in many bioanalytical techniques, where dyes are used to tag molecules of interest for highly sensitive detection in methods like fluorescence microscopy or laser-induced fluorescence detection coupled with separation techniques.

Development of this compound-Based Chemosensors and Fluorescent Probes

The inherent fluorescent properties of this compound make it a suitable candidate for the development of fluorescent probes. sirchie.com These probes are designed to detect specific analytes through changes in their fluorescence signals, such as intensity or wavelength, upon interaction. mdpi.comacs.org The design of such chemosensors often involves integrating a recognition site for the target analyte with the fluorophore (in this case, this compound). mdpi.com The interaction between the analyte and the recognition site triggers a change in the electronic structure of the dye, leading to a detectable optical response. nih.gov

The development of chemosensors frequently employs mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT) to modulate the fluorescence output. mdpi.comrsc.org While specific research on this compound as the core of newly synthesized chemosensors for analytes like metal ions is an emerging area, the principles of sensor design using similar cationic dyes are well-established. For instance, rhodamine-based sensors, which share structural similarities with some cationic dyes, are widely used for detecting metal ions, anions, and small biomolecules. researchgate.net

Table 1: Design Strategies for Fluorescent Probes

Design Strategy Principle
Photoinduced Electron Transfer (PET) An electron transfer process between the recognition unit and the fluorophore that is modulated by the analyte, leading to a change in fluorescence. rsc.org
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between a donor and an acceptor fluorophore, where the distance or orientation is altered by analyte binding. acs.org

The development of a this compound-based sensor would involve modifying its structure to include a specific binding site for a target ion or molecule. For example, to detect a specific metal ion, a chelating group that selectively binds to that metal would be attached to the dye molecule. mdpi.com The binding event would then alter the dye's fluorescence, allowing for quantification of the metal ion.

Applications in Interfacial Analysis and Material Characterization

The cationic nature and spectral properties of this compound make it a useful probe for studying interfaces and characterizing materials. Its positive charge facilitates strong electrostatic interactions with negatively charged surfaces, allowing it to be used to investigate the surface properties of various materials.

One key application is in the study of surfactant-dye interactions. For example, research has been conducted on the interaction between anionic azo dyes and cationic surfactants. scielo.brresearchgate.net While this specific study focused on an anionic red dye, the principles are applicable to understanding how a cationic dye like this compound would interact with anionic surfactants or negatively charged surfaces. Such interactions can be monitored using techniques like spectrophotometry to understand complex formation and micellar incorporation. scielo.br

In material characterization, this compound can be used to probe the surface reactivity and adsorption properties of materials like clays and hydrogel composites. rsc.org The adsorption of the cationic dye onto a material can provide information about the material's cation exchange capacity (CEC), surface charge distribution, and the nature of available adsorption sites. For instance, studies on the adsorption of other cationic dyes onto materials like activated biochar have demonstrated how factors like pH influence the adsorption capacity due to changes in surface charge. mdpi.com

Furthermore, the interaction of this compound with hydrophobic surfaces is relevant in liquid chromatography. The distribution of ions and molecules at the interface between the stationary phase (e.g., C18-bonded silica) and the mobile phase can be investigated using probe molecules. acs.org Cationic dyes can help in characterizing the interfacial liquid layer formed on such hydrophobic packing materials. acs.org

Table 2: Research Findings in Interfacial and Material Analysis using Cationic Dyes

Application Area Research Focus Key Findings
Surfactant Interaction Study of interactions between dyes and surfactants. Spectral changes indicate the formation of dye-surfactant complexes and incorporation into micelles. scielo.br
Material Surface Probing Adsorption of cationic surfactants onto montmorillonite (B579905) clay in alginate hydrogels. The adsorption mechanism is influenced by electrostatic interactions and can be competitive in the presence of other cations. rsc.org
Adsorption Studies Removal of cationic dyes using adsorbent materials. Adsorption is highly dependent on the pH of the solution and the surface charge of the adsorbent. mdpi.comnih.gov

The use of this compound in forensic science to develop latent fingerprints on non-fluorescent, multicolored surfaces further highlights its utility in interfacial analysis. sirchie.com Its ability to adhere to biological traces like sweat and blood demonstrates its sensitivity to the chemical composition of residues left at an interface. carlroth.comcarlroth.com

Emerging Research Directions and Future Outlook for Cationic Red 14 Studies

Application of Machine Learning and Artificial Intelligence in Cationic Red 14 Research

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing trend in environmental and materials science, offering powerful tools for modeling and optimizing complex processes related to cationic dyes. researchgate.netmdpi.com These computational techniques can process large datasets to predict outcomes, identify hidden patterns, and accelerate the development of new technologies for dye treatment. mdpi.comigi-global.com

In the context of this compound, ML models are being developed to predict its adsorption and degradation efficiency under various conditions. researchgate.netnih.gov Researchers use algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) to model the nonlinear relationships between variables such as pH, adsorbent dosage, initial dye concentration, and temperature. mdpi.comigi-global.com For instance, studies on other cationic dyes have shown that ML models can accurately predict the performance of different adsorbents, saving considerable time and resources required for experimental optimization. igi-global.combohrium.com Hybrid models, such as those combining ANN with particle swarm optimization (PSO), have been developed to enhance the prediction of textile dye removal from wastewater. acs.org

The primary goals of using AI in this compound research include:

Predictive Modeling: Forecasting the adsorption capacity of novel adsorbents or the degradation rate in advanced oxidation processes (AOPs). nih.govbohrium.com

Process Optimization: Identifying the optimal operational parameters to maximize dye removal efficiency, thereby reducing costs and chemical consumption. nih.govacs.org

Material Design: Accelerating the discovery and design of new, highly effective adsorbent materials by predicting their properties and performance. mdpi.com

Real-time Monitoring: Developing systems for the in-situ monitoring and control of wastewater treatment processes. mdpi.comresearchgate.net

Recent studies have demonstrated the high predictive power of these models. For example, an Ensemble meta-machine learning model used to predict the adsorption of cationic and anionic dyes showed a high correlation coefficient (R² = 0.98) and low error rates. researchgate.net Similarly, an XGBoost (XBG) model proved effective in predicting the adsorption capacities of nanozeolites for cationic dyes. bohrium.com These successes indicate a strong potential for applying similar models to specifically study and manage this compound.

Table 1: Application of Machine Learning Models in Cationic Dye Research
Machine Learning ModelApplication in Dye ResearchKey Findings/Performance MetricsReference
Artificial Neural Network (ANN)Predicting dye removal efficiency and optimizing adsorption processes.Widely used, often as a three-layer network, for its high predictability and adaptability in modeling complex, nonlinear relationships. mdpi.comacs.org
Ensembled Learning Tree (ELT) / Particle Swarm Optimization (PSO)Predicting the photocatalytic degradation rate constant of cationic dyes.Outperformed other models with R² = 0.992 and RMSE = 2.6408e-04, demonstrating high accuracy. nih.gov
XGBoost (XBG)Predicting the adsorption capacity of nanozeolites for cationic dyes.Showed the best performance compared to other models like RF, LGB, and ANN in a specific study. bohrium.com
Support Vector Machine (SVM)Predicting the adsorption capacity of modified carbon nanotubes.Exhibited higher accuracy and reliability compared to ANN and RF models in a study on CNTs. igi-global.com
Long Short-Term Memory (LSTM)Used with hyperspectral camera data for color estimation in dyeing.Observed to give better results than models using data from spectrophotometers. dergipark.org.tr

Sustainable Methodologies and Circular Economy Concepts in this compound-Related Processes

The textile industry is increasingly moving away from a linear "take-make-dispose" model towards a circular economy (CE). deltatextilesolutions.com This paradigm shift emphasizes minimizing waste, reusing resources, and reducing the environmental footprint of processes like dyeing. sustainability-directory.comsustainability-directory.com For this compound, this involves developing sustainable practices throughout its lifecycle, from synthesis to its removal and potential valorization from wastewater.

A key focus of CE in this context is the valorization of waste materials as low-cost adsorbents for dye removal. rsc.org Agricultural and industrial byproducts, which are abundant and renewable, are being investigated as effective alternatives to conventional adsorbents like activated carbon. nih.govmdpi.commdpi.com Research has demonstrated the successful use of materials such as banana stem ash, sawdust, and fruit peels to adsorb cationic dyes from aqueous solutions. nih.govmdpi.comupc.edu This approach not only treats dye-laden effluents but also provides a sustainable end-of-life solution for waste products, embodying the core principles of a circular economy. rsc.org

Key aspects of applying sustainable and circular concepts to this compound include:

Use of Bio-adsorbents: Employing unmodified or modified lignocellulosic biomass from agricultural waste to adsorb the dye, reducing reliance on costly and energy-intensive materials. tandfonline.commdpi.com

Closed-Loop Systems: Implementing technologies to recover and reuse water, chemicals, and even the dyes themselves from manufacturing facilities, minimizing fresh resource consumption. sustainability-directory.com

Eco-friendly Dye Synthesis: Researching bio-based alternatives and greener chemical pathways for dye production to reduce the inherent toxicity and environmental impact from the outset.

Adsorbent Regeneration and Reuse: Developing efficient methods to regenerate spent adsorbents, allowing them to be used for multiple cycles, which enhances economic viability and reduces solid waste generation. mdpi.com

Table 2: Examples of Sustainable Adsorbents for Cationic Dyes
Adsorbent MaterialOriginTarget Cationic Dye(s)Key FindingReference
Banana Stem Ash (BSA)Agricultural WasteMethylene (B1212753) Blue, Basic FuchsinDemonstrated over 95% removal efficiency for both dyes. nih.gov
Sawdust (SWS)Industrial Wood WasteMethylene BlueAchieved an optimal removal percentage of 97.77%. mdpi.com
Celtis australis Leaf BiomassAgricultural WasteCrystal VioletPresents a sustainable and low-cost alternative for treating hazardous dyes. tandfonline.com
Orange/Lemon MesocarpsFood Industry WasteBasic Blue 3, Basic Yellow 21, Basic Red 18, Basic Green 4Treated orange mesocarp adsorbed up to 97% of Basic Green 4. upc.edu
Pergularia tomentosa FruitBiomaterialMethylene BlueShowed a high maximum adsorption capacity of 152 mg/g. academie-sciences.fr

Advanced Characterization Techniques for In-situ and Real-time Monitoring of this compound Transformations

Understanding the transformation and degradation pathways of this compound is crucial for optimizing treatment processes. Advanced characterization techniques are moving beyond simple endpoint measurements to provide in-situ and real-time monitoring of these chemical changes. researchgate.net Such methods allow researchers to observe reaction kinetics, identify transient intermediates, and elucidate degradation mechanisms as they happen.

Spectroscopic techniques are at the forefront of this research. For example, an apparatus using UV-visible spectrophotometry has been developed for the real-time in-situ monitoring of electrochemical dye decolorization processes. rsc.org This allows for the immediate assessment of how changes in parameters like current density or catalyst concentration affect the rate of dye removal. researchgate.netrsc.org In-situ Raman spectroscopy is another powerful tool used to monitor photocatalytic reactions, providing detailed information on the degradation of the dye molecule under various process conditions. researchgate.net

These advanced techniques are complemented by a suite of ex-situ methods used to characterize materials before and after dye interaction. These include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on an adsorbent's surface that are involved in the dye binding process. mdpi.commdpi.com

Scanning Electron Microscopy (SEM): To visualize the surface morphology and porosity of adsorbents and observe changes after dye adsorption. tandfonline.comacademie-sciences.fr

X-ray Diffraction (XRD): To determine the crystalline structure of materials, such as catalysts or adsorbents. nih.govniscpr.res.in

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of porous adsorbents, which are critical to their adsorption capacity. nih.govmdpi.com

The integration of these techniques provides a comprehensive picture of the this compound system, from the physical structure of the materials involved to the dynamic chemical transformations of the dye itself.

Table 3: Advanced Characterization Techniques for Dye Transformation Studies
TechniqueTypeInformation ObtainedReference
UV-Visible SpectrophotometryIn-situ, Real-timeMonitors dye concentration and decolorization rate during electrochemical or photocatalytic processes. researchgate.netrsc.org
Raman SpectroscopyIn-situTracks the degradation of the dye's molecular structure under various process conditions. researchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)Ex-situIdentifies surface functional groups on adsorbents and their interaction with the dye. mdpi.commdpi.com
Scanning Electron Microscopy (SEM)Ex-situAnalyzes surface morphology, porosity, and textural changes of materials. tandfonline.comacademie-sciences.fr
X-ray Diffraction (XRD)Ex-situDetermines the crystallographic structure of catalysts and adsorbents. nih.govniscpr.res.in

Synergistic Research Across Chemistry, Materials Science, and Environmental Engineering for this compound Systems

Addressing the challenges posed by this compound requires a multidisciplinary approach that integrates expertise from chemistry, materials science, and environmental engineering. acs.orgshibaura-it.ac.jpvt.edu This synergistic research is essential for developing holistic and effective solutions, from the molecular level to large-scale environmental applications.

Chemistry provides the fundamental understanding of the molecular structure of this compound, its chemical properties, and its reaction mechanisms during degradation or adsorption. shibaura-it.ac.jp Chemists work on modifying adsorbent surfaces to enhance selectivity and capacity for cationic dyes and develop new catalytic systems for advanced oxidation processes. mdpi.com

Materials Science focuses on the design, synthesis, and characterization of novel materials for dye removal. acs.orga-star.edu.sg This includes developing high-surface-area adsorbents like nanozeolites and metal-organic frameworks (MOFs), as well as robust photocatalysts that can efficiently degrade this compound under light irradiation. bohrium.comacs.org The goal is to create materials with optimized porosity, surface chemistry, and stability for environmental applications. a-star.edu.sg

The collaboration among these fields is creating a virtuous cycle of innovation. For example, environmental engineers identify the need for a more efficient dye removal process, materials scientists develop a novel adsorbent with specific properties, and chemists fine-tune the surface chemistry of the material to maximize its affinity for this compound. This integrated approach is crucial for translating fundamental scientific discoveries into practical and sustainable environmental technologies.

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